molecular formula C27H27FN6O2 B12428144 Mnk/pim-IN-1

Mnk/pim-IN-1

Cat. No.: B12428144
M. Wt: 486.5 g/mol
InChI Key: FWTKVRZMQJINSD-UHFFFAOYSA-N
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Description

Mnk/pim-IN-1 is a novel dual inhibitor targeting both MAP kinase-interacting serine/threonine-protein kinase (MNK) and proviral integration site for Moloney murine leukemia virus (PIM) pathways. This compound has shown significant potential in the treatment of acute myeloid leukemia by inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mnk/pim-IN-1 involves pharmacophore modeling studies on co-crystallized ligands of MNK-2 and PIM-2 enzyme crystal structures. The essential features required for the identification of potential dual inhibitors were determined and screened against a library of natural products . The matched natural molecules were docked into the binding sites of MNK-2 and PIM-2 enzymes, and compounds with high docking scores were further subjected to MM-GBSA calculations and ADME prediction .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the optimized synthetic routes identified through pharmacophore modeling and molecular docking studies. The production process would include the purification and characterization of the compound to ensure its efficacy and safety for therapeutic use .

Mechanism of Action

Mnk/pim-IN-1 exerts its effects by inhibiting the activity of MNK and PIM kinases. These kinases play crucial roles in cell proliferation, survival, and resistance to tyrosine kinase inhibitors . By inhibiting these kinases, this compound suppresses the growth and proliferation of cancer cells. The molecular targets of this compound include the ATP-binding sites of MNK-2 and PIM-2 enzymes, where it binds and inhibits their activity .

Properties

Molecular Formula

C27H27FN6O2

Molecular Weight

486.5 g/mol

IUPAC Name

[4-[4-(4-fluoro-2-propan-2-yloxyanilino)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C27H27FN6O2/c1-17(2)36-24-15-20(28)7-8-22(24)33-26-25-23(30-16-31-26)10-9-21(32-25)18-3-5-19(6-4-18)27(35)34-13-11-29-12-14-34/h3-10,15-17,29H,11-14H2,1-2H3,(H,30,31,33)

InChI Key

FWTKVRZMQJINSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC2=NC=NC3=C2N=C(C=C3)C4=CC=C(C=C4)C(=O)N5CCNCC5

Origin of Product

United States

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